molecular formula C7H14ClN B1377828 Bicyclo[4.1.0]heptan-7-amine hydrochloride CAS No. 89894-85-9

Bicyclo[4.1.0]heptan-7-amine hydrochloride

Cat. No.: B1377828
CAS No.: 89894-85-9
M. Wt: 147.64 g/mol
InChI Key: DHFFJAHGRGPJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[4.1.0]heptan-7-amine hydrochloride is a chemical compound with the molecular formula C7H13N·HCl. It is a bicyclic amine, characterized by a seven-membered ring structure with an amine group attached. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Scientific Research Applications

Bicyclo[4.1.0]heptan-7-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “Bicyclo[4.1.0]heptan-7-amine hydrochloride” is not available in the current resources .

Safety and Hazards

The safety information includes the following hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[410]heptan-7-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method is the reduction of bicyclo[41

Industrial Production Methods: Industrial production of Bicyclo[4.1.0]heptan-7-amine hydrochloride may involve large-scale reduction and amination processes, often utilizing catalytic hydrogenation techniques to ensure high yield and purity. The final product is then purified through crystallization or distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted bicyclo[4.1.0]heptane derivatives.

Comparison with Similar Compounds

  • Bicyclo[4.1.0]heptan-7-one
  • Bicyclo[4.1.0]heptane
  • Bicyclo[4.1.0]heptan-7-ol

Comparison: Bicyclo[4.1.0]heptan-7-amine hydrochloride is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amine group allows for a wider range of chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

bicyclo[4.1.0]heptan-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7-5-3-1-2-4-6(5)7;/h5-7H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFFJAHGRGPJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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